Cas no 1691777-26-0 (2-(1-Acetylpiperidin-4-ylidene)acetic acid)

2-(1-Acetylpiperidin-4-ylidene)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-acetylpiperidin-4-ylidene)acetic acid
- EN300-6304771
- 1691777-26-0
- 2-(1-Acetylpiperidin-4-ylidene)acetic acid
-
- Inchi: 1S/C9H13NO3/c1-7(11)10-4-2-8(3-5-10)6-9(12)13/h6H,2-5H2,1H3,(H,12,13)
- InChI Key: FAFSAXUSDXDWQX-UHFFFAOYSA-N
- SMILES: O=C(C)N1CC/C(=C\C(=O)O)/CC1
Computed Properties
- Exact Mass: 183.08954328g/mol
- Monoisotopic Mass: 183.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 57.6Ų
2-(1-Acetylpiperidin-4-ylidene)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6304771-0.1g |
2-(1-acetylpiperidin-4-ylidene)acetic acid |
1691777-26-0 | 95.0% | 0.1g |
$553.0 | 2025-03-15 | |
Enamine | EN300-6304771-10.0g |
2-(1-acetylpiperidin-4-ylidene)acetic acid |
1691777-26-0 | 95.0% | 10.0g |
$2701.0 | 2025-03-15 | |
Enamine | EN300-6304771-1.0g |
2-(1-acetylpiperidin-4-ylidene)acetic acid |
1691777-26-0 | 95.0% | 1.0g |
$628.0 | 2025-03-15 | |
Enamine | EN300-6304771-0.25g |
2-(1-acetylpiperidin-4-ylidene)acetic acid |
1691777-26-0 | 95.0% | 0.25g |
$579.0 | 2025-03-15 | |
Enamine | EN300-6304771-0.05g |
2-(1-acetylpiperidin-4-ylidene)acetic acid |
1691777-26-0 | 95.0% | 0.05g |
$528.0 | 2025-03-15 | |
Enamine | EN300-6304771-0.5g |
2-(1-acetylpiperidin-4-ylidene)acetic acid |
1691777-26-0 | 95.0% | 0.5g |
$603.0 | 2025-03-15 | |
Enamine | EN300-6304771-2.5g |
2-(1-acetylpiperidin-4-ylidene)acetic acid |
1691777-26-0 | 95.0% | 2.5g |
$1230.0 | 2025-03-15 | |
Enamine | EN300-6304771-5.0g |
2-(1-acetylpiperidin-4-ylidene)acetic acid |
1691777-26-0 | 95.0% | 5.0g |
$1821.0 | 2025-03-15 |
2-(1-Acetylpiperidin-4-ylidene)acetic acid Related Literature
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
Additional information on 2-(1-Acetylpiperidin-4-ylidene)acetic acid
Recent Advances in the Study of 2-(1-Acetylpiperidin-4-ylidene)acetic acid (CAS: 1691777-26-0) in Chemical Biology and Pharmaceutical Research
2-(1-Acetylpiperidin-4-ylidene)acetic acid (CAS: 1691777-26-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of small-molecule inhibitors targeting various disease pathways. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and potential applications in medicine.
Recent investigations have focused on the synthesis and optimization of 2-(1-Acetylpiperidin-4-ylidene)acetic acid derivatives to enhance their pharmacological profiles. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications at the piperidine ring and acetyl group significantly influence the compound's binding affinity to target proteins, such as kinases and G-protein-coupled receptors (GPCRs). These structural insights are crucial for the rational design of more potent and selective drug candidates.
In the context of neurodegenerative diseases, 2-(1-Acetylpiperidin-4-ylidene)acetic acid has shown promise as a modulator of neurotransmitter systems. Preclinical studies indicate that this compound can cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's and Alzheimer's diseases. Its ability to interact with both dopaminergic and cholinergic pathways makes it a potential multi-target therapeutic agent for complex neurological disorders.
The compound's mechanism of action has been further elucidated through advanced computational modeling and X-ray crystallography studies. These techniques have revealed that 2-(1-Acetylpiperidin-4-ylidene)acetic acid can induce conformational changes in target proteins, leading to allosteric modulation of their activity. This property is particularly valuable in drug development, as it offers opportunities for designing novel therapeutics with reduced side effects compared to traditional orthosteric inhibitors.
From a pharmaceutical development perspective, recent pharmacokinetic studies have addressed the challenges associated with 2-(1-Acetylpiperidin-4-ylidene)acetic acid's formulation and delivery. Researchers have developed prodrug strategies and nanoparticle-based delivery systems to improve its bioavailability and tissue distribution. These advancements are critical for translating the compound's promising in vitro activity into clinical applications.
Looking forward, the research community continues to explore the full potential of 2-(1-Acetylpiperidin-4-ylidene)acetic acid in various therapeutic areas. Ongoing clinical trials are investigating its efficacy in oncology, where it shows potential as an adjuvant therapy to enhance the effects of existing chemotherapeutic agents. Additionally, its anti-inflammatory properties are being evaluated for applications in autoimmune diseases and chronic inflammatory conditions.
In conclusion, 2-(1-Acetylpiperidin-4-ylidene)acetic acid (CAS: 1691777-26-0) represents a promising chemical entity with diverse pharmacological applications. The recent advances in understanding its structure-activity relationships, biological targets, and formulation strategies provide a solid foundation for future drug development efforts. As research progresses, this compound may yield novel therapeutic options for addressing unmet medical needs across multiple disease areas.
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